4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
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Overview
Description
4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a spiro linkage connecting a tricyclic azatricyclo decane system to a cyclopropane ring. The compound’s molecular formula is C15H11ClFNO2, and it has a molecular weight of 291.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione involves multiple steps. One of the key intermediates in the synthesis is the chiral, N-Boc-protected ketone (1R,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-8-one. This intermediate can be synthesized from inexpensive endo-carbic anhydride in five steps with a yield of 47% . The rigid scaffold of this intermediate makes it a promising candidate for further functionalization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimization for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the phenyl ring.
Scientific Research Applications
4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: Its potential biological activity is of interest for the development of new pharmaceuticals.
Medicine: The compound has been studied for its potential anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on target proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic and tricyclic azatricyclo derivatives, such as:
- 4-(4-Fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione
- 9-Methyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-ene-1,8-diyl diacetate
Uniqueness
The uniqueness of 4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione lies in its specific combination of substituents and its rigid spirocyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13ClFNO2 |
---|---|
Molecular Weight |
317.7 g/mol |
IUPAC Name |
4-(4-chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
InChI |
InChI=1S/C17H13ClFNO2/c18-11-4-1-8(7-12(11)19)20-15(21)13-9-2-3-10(14(13)16(20)22)17(9)5-6-17/h1-4,7,9-10,13-14H,5-6H2 |
InChI Key |
LHZZXNXZKJHZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=C(C=C5)Cl)F |
Origin of Product |
United States |
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